molecular formula C15H22N2O4 B2871904 N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide CAS No. 2034431-37-1

N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide

Cat. No.: B2871904
CAS No.: 2034431-37-1
M. Wt: 294.351
InChI Key: MUIJCTBARDPMAY-UHFFFAOYSA-N
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Description

N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)isonicotinamide is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.351. The purity is usually 95%.
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Scientific Research Applications

Spirocyclic Compound Synthesis

Isonicotinamides with certain substituents, including cyclohexyl, can undergo cyclisation to produce spirocyclic compounds. This process involves the dearomatisation of both nucleophilic and electrophilic heterocycles, contributing to the field of synthetic organic chemistry (Brice & Clayden, 2009).

Co-crystal Formation

Isonicotinamide is utilized in co-crystallizing with carboxylic acids, including cyclohexanecarboxylic acid, to form co-crystals. This research illustrates the possibilities in co-crystal space, contributing to crystal engineering and material sciences (Lemmerer & Fernandes, 2012).

Supramolecular Chemistry

The role of isonicotinamide in forming molecular complexes with phenols is significant for understanding supramolecular synthons, which are fundamental in crystal engineering. This research expands the versatility of isonicotinamide as a co-crystallizing agent (Vishweshwar, Nangia, & Lynch, 2003).

Phase Transition Studies

Isonicotinamide-4-methoxybenzoic acid co-crystals exhibit a first-order displacive phase transition, contributing to the understanding of structural phase transitions in materials science (Chia & Quah, 2017).

Supramolecular Reagent in Copper Complexes

Isonicotinamide acts as a supramolecular reagent in the synthesis of Cu(II) complexes, demonstrating its utility in inorganic-organic hybrid material synthesis. This research contributes to the field of coordination chemistry (Aakeröy et al., 2003).

Green Corrosion Inhibitors

A Schiff base derived from isonicotinamide, when used as a corrosion inhibitor for copper, highlights its potential in developing environmentally friendly corrosion inhibitors. This research is significant in the field of materials science and corrosion engineering (Mo, Li, Luo, & Li, 2017).

Properties

IUPAC Name

N-(4-hydroxycyclohexyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-20-8-9-21-14-10-11(6-7-16-14)15(19)17-12-2-4-13(18)5-3-12/h6-7,10,12-13,18H,2-5,8-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIJCTBARDPMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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